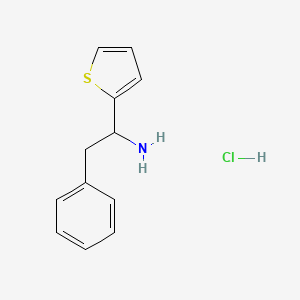

2-苯基-1-(噻吩-2-基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Thiopheneethylamine, is an aromatic amine . It has a molecular weight of 127.21 . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride consists of a thiophene ring attached to an ethylamine group . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .Chemical Reactions Analysis

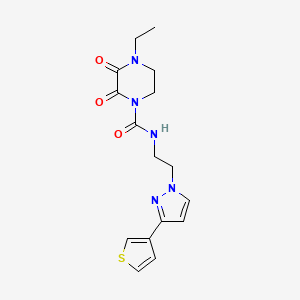

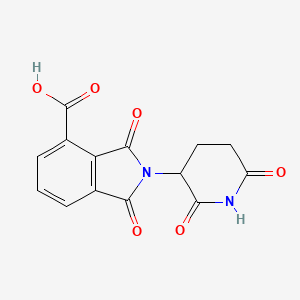

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a liquid at room temperature . It has a boiling point of 128-132°C/22mmHg and a density of 1.087 kg/L .科学研究应用

1. Functionalization of Multiwall Carbon Nanotubes (MWCNT) 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride can be used to functionalize multiwall carbon nanotubes. This process enhances the properties of MWCNTs, making them suitable for various applications such as sensors, catalysts, and in electronic devices .

Synthesis of Pyrimidine Derivatives

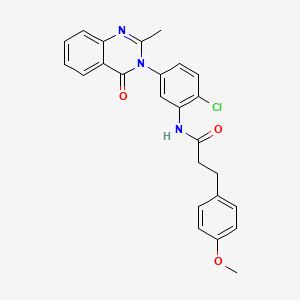

This compound serves as a reactant in the synthesis of pyrimidine derivatives when reacted with various isothiocyanatoketones. Pyrimidine derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .

Synthesis of Acylguanidines Derivatives

It is also used in synthesizing acylguanidines derivatives by reacting with aroyl S-methylisothiourea. Acylguanidines have potential therapeutic applications due to their biological properties .

Electrochromic Device Applications

Tris(4-(thiophen-2-yl)phenyl)amine, a related compound, has been used in high-contrast electrochromic devices. These devices have applications in smart windows, displays, and mirrors due to their ability to change color under electrical stimulus .

Biological Activity Research

Thiophene-based analogs, including those derived from 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, are a focus for scientists due to their potential as biologically active compounds. They are explored for developing advanced compounds with diverse biological effects .

安全和危害

This compound is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

作用机制

Target of Action

Similar compounds have been used in the synthesis of geldanamycin derivatives as hcv replication inhibitors targeting hsp90 .

Biochemical Pathways

The compound has been used to functionalize multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

属性

IUPAC Name |

2-phenyl-1-thiophen-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS.ClH/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKQMWQOBIKMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)